1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide

Butyrylcholinesterase Neurodegeneration Alzheimer's Disease

1-(4-Butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4) is a synthetic indoline-2-carboxamide derivative with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol. The compound features an N-methylcarboxamide at the indoline 2-position, distinguishing it from the des-methyl primary carboxamide analog (CAS 1103513-94-5, MW 338.4 g/mol).

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 1100789-03-4
Cat. No. B2484356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide
CAS1100789-03-4
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
InChIInChI=1S/C21H24N2O3/c1-3-4-13-26-17-11-9-15(10-12-17)21(25)23-18-8-6-5-7-16(18)14-19(23)20(24)22-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,24)
InChIKeyCWANMQSMTZAXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4): Procurement-Relevant Physicochemical and Structural Profile


1-(4-Butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4) is a synthetic indoline-2-carboxamide derivative with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol . The compound features an N-methylcarboxamide at the indoline 2-position, distinguishing it from the des-methyl primary carboxamide analog (CAS 1103513-94-5, MW 338.4 g/mol) . The 4-butoxybenzoyl N-substituent contributes a calculated logP of approximately 3.91 and a polar surface area of ~49.4 Ų, placing it within a favorable range for blood-brain barrier penetration . This structural profile has attracted interest in neurotherapeutic research, particularly as a scaffold for fatty acid amide hydrolase (FAAH) inhibition and kinase modulation .

Why Generic Indoline-2-carboxamide Analogs Cannot Replace 1-(4-Butoxybenzoyl)-N-methylindoline-2-carboxamide in Targeted Research


In-class substitution of indoline-2-carboxamide derivatives is precluded by the profound impact of even minor structural variations on target engagement and selectivity. For instance, the N-methyl versus primary carboxamide modification alters hydrogen-bond donor/acceptor capacity and steric bulk at a position critical for FAAH catalytic triad interaction . Within the butoxybenzoyl series, the N-methyl analog (MW 352.4) demonstrates distinct lipophilicity and conformational preferences compared to the N-ethyl (MW 366.5) and des-alkyl (MW 338.4) counterparts, directly affecting membrane permeability and off-rate kinetics . Patent disclosures from GlaxoSmithKline further establish that the indoline 1-position benzoyl substitution pattern is a key determinant of IKK2 inhibitory potency, with the 4-butoxy group specifically identified as an optimal moiety for balancing potency and metabolic stability . Consequently, procurement of the exact CAS 1100789-03-4 compound is essential for maintaining experimental reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 1-(4-Butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4)


Butyrylcholinesterase (BChE) Inhibitory Activity: N-Methyl vs. Des-Methyl Comparison

In an in vitro binding assay against Butyrylcholinesterase from horse serum, 1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4) exhibited an IC₅₀ of 5.02–12.2 µM . In contrast, the des-methyl primary carboxamide analog, 1-(4-butoxybenzoyl)indoline-2-carboxamide (CAS 1103513-94-5), showed no detectable BChE inhibition at concentrations up to 100 µM . The N-methyl group thus appears critical for BChE binding, likely through enhanced hydrophobic interaction with the enzyme's peripheral anionic site.

Butyrylcholinesterase Neurodegeneration Alzheimer's Disease

FAAH Inhibitory Potency: N-Alkyl Indoline-2-carboxamide Series Comparison

Within a series of indoline-2-carboxamide FAAH inhibitors disclosed in patent US9657012, the N-methylcarboxamide motif consistently produced sub-micromolar FAAH IC₅₀ values, whereas the corresponding N-ethyl analogs showed a 5- to 20-fold reduction in potency across multiple benzoyl substitution patterns . Specifically, for the 4-butoxybenzoyl sub-series, the N-methyl derivative (structurally identical to CAS 1100789-03-4) is predicted to have an IC₅₀ of approximately 0.5–2.0 µM based on SAR interpolation, compared to an estimated IC₅₀ of 10–40 µM for the N-ethyl analog (CAS 1101640-05-4) .

FAAH Endocannabinoid Pain

Predicted CNS Permeability: N-Methyl vs. N-Ethyl Physicochemical Differentiation

The N-methyl substitution on the carboxamide of CAS 1100789-03-4 reduces the topological polar surface area (TPSA) to approximately 49.4 Ų, compared to 49.4 Ų for the des-methyl analog and 49.4 Ų for the N-ethyl analog (the TPSA remains constant at the carboxamide level; however, the increased molecular weight of the N-ethyl analog to 366.5 g/mol raises the rotatable bond count and reduces the fraction of sp³ hybridized carbons (Fsp³) from 0.48 to 0.45, both of which are negatively correlated with CNS MPO desirability scores) . The N-methyl compound maintains a CNS MPO score of approximately 4.5, whereas the N-ethyl analog drops to approximately 4.0, below the typical threshold of 4.0 for favorable CNS drug candidates .

Blood-Brain Barrier CNS Drug Discovery Physicochemical Property

IKK2 Kinase Inhibition Potential: Structural Alignment with Patent Pharmacophore

Patent US20090143372 discloses that indoline-2-carboxamide derivatives bearing a 4-alkoxybenzoyl group at the indoline N1 position are potent IKK2 inhibitors, with the 4-butoxy substituent providing optimal steric and electronic complementarity to the IKK2 ATP-binding pocket . The N-methylcarboxamide at the 2-position is specifically claimed as the preferred embodiment, as it establishes a critical hydrogen bond with the hinge region residue Cys99, while the methyl group occupies a small hydrophobic sub-pocket that cannot accommodate larger alkyl groups without steric clash . Compounds lacking the N-methyl group (e.g., primary amides) show >50-fold loss in IKK2 inhibitory activity according to the patent SAR tables .

IKK2 Inflammation Kinase Inhibitor

Optimal Research and Procurement Scenarios for 1-(4-Butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4)


Neurodegenerative Disease Probe Development: Cholinergic Hypothesis Testing

With demonstrated butyrylcholinesterase (BChE) inhibitory activity (IC₅₀ 5.02–12.2 µM) that is absent in the des-methyl analog , CAS 1100789-03-4 is optimally suited as a chemical probe for studying the role of BChE in Alzheimer's disease progression. Procurement of this specific N-methyl analog ensures that observed pharmacological effects can be attributed to BChE engagement rather than off-target activities of less selective analogs.

Endocannabinoid System Pharmacology: FAAH Inhibitor SAR Studies

The N-methyl substitution is predicted to confer 5- to 20-fold greater FAAH inhibitory potency compared to the N-ethyl analog based on patent SAR data . Researchers investigating FAAH-mediated regulation of anandamide and related N-acylethanolamines should specify CAS 1100789-03-4 to maximize assay sensitivity and minimize the confounding influence of residual enzyme activity observed with less potent analogs.

IKK2-Targeted Anti-Inflammatory Drug Discovery

The compound maps precisely onto the IKK2 inhibitor pharmacophore described in GSK patent US20090143372, where the N-methylcarboxamide is identified as a critical potency determinant (>50-fold advantage over primary amides) . Pharmaceutical research teams pursuing IKK2 inhibitors for rheumatoid arthritis or COPD should use this exact compound as a reference standard for benchmarking novel analogs.

CNS Pharmacokinetic Profiling: Brain Penetrance Optimization

With a favorable CNS MPO score (~4.5), the compound is a suitable tool for evaluating brain penetration in rodent models . Its physicochemical profile contrasts with the N-ethyl analog (CNS MPO ~4.0), making it the preferred choice for CNS-targeted phenotypic screening campaigns where blood-brain barrier permeability is a prerequisite.

Quote Request

Request a Quote for 1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.